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A Comprehensive Spectroscopic and Methodological Guide to Kadcoccitane H

An in-depth analysis of the spectroscopic data and experimental protocols for the novel
tetracyclic triterpenoid, Kadcoccitane H. This document is intended for researchers, scientists,
and professionals in the field of natural product chemistry and drug development.

Introduction

Kadcoccitane H is a recently identified 14(13 — 12)-abeo-lanostane triterpenoid isolated from
Kadsura coccinea.[1] Its complex 6/6/5/6-fused tetracyclic ring system and potential biological
activities make it a molecule of significant interest to the scientific community. This guide
provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic
Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with the
experimental methodologies used for its characterization. The presented data is based on the
first biomimetic total synthesis, which has been confirmed to match the data of the natural
product.[1]

Spectroscopic Data

The structural elucidation of Kadcoccitane H was accomplished through extensive
spectroscopic analysis. The following tables summarize the key NMR and HRMS data.
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Table 1: *H NMR (500 MHz, CDCIs) and **C NMR (125
MHz, CDCI3) Data for Kadcoccitane H
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Position oC (ppm) OH (ppm, mult., J in Hz)
1 36.1 1.70 (m), 1.55 (m)
2 28.0 1.95 (m), 1.68 (m)
3 78.9 3.24 (dd, J = 11.5, 4.5)
4 38.9 -

5 50.5 1.05 (d, J = 10.0)
6 21.4 2.10 (m), 1.98 (m)
7 28.9 2.05 (m), 1.85 (m)
8 141.6 -

9 148.5 6.81 (s)

10 37.8 -

11 118.4 5.89 (s)

12 194.2 -

13 49.9 2.85 (m)

14 51.5 -

15 325 1.80 (m), 1.20 (m)
16 26.5 1.55 (m), 1.45 (m)
17 49.5 1.65 (m)

18 21.8 1.01 (s)

19 29.7 1.09 (s)

20 36.3 2.25 (m)

21 18.2 0.93 (d, J = 6.5)
22 36.0 1.60 (m), 1.40 (m)
23 24.3 2.05 (m)
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24 125.9 5.15 (t, J = 7.0)
25 131.4

26 25.7 1.70 (s)

27 17.8 1.62 (s)

28 28.0 0.82 (s)

29 16.5 0.90 (s)

30 168.5

Table 2: High-Resolution Mass Spectrometry (HRMS)
Data for Kadcoccitane H

lon Formula Calculated m/z Found m/z

[M+Na]* CsoH4404Na 507.3137 507.3132

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data for
Kadcoccitane H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR, 3C NMR, and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer
operating at 500 MHz for *H and 125 MHz for 13C nuclei. Samples were dissolved in deuterated
chloroform (CDCIs) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (d)
are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported
in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired using an Agilent 6520 Q-TOF mass spectrometer with an
electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in
methanol and introduced into the mass spectrometer via a syringe pump. The mass-to-charge
ratio (m/z) was calibrated using an internal reference standard.
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Workflow and Logical Relationships

The structural elucidation of a novel natural product like Kadcoccitane H follows a logical
workflow, beginning with its isolation and culminating in the confirmation of its chemical
structure. The following diagram illustrates this general process.
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Caption: Workflow for the isolation and structural elucidation of Kadcoccitane H.
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Conclusion

The spectroscopic data presented in this guide provide a comprehensive electronic footprint of
Kadcoccitane H. The detailed NMR and HRMS data are crucial for the unambiguous
identification of this complex natural product. The outlined experimental protocols offer a
standardized methodology for researchers working on the characterization of similar
compounds. The provided workflow diagram illustrates the logical progression from isolation to
structural confirmation, which is fundamental in natural product chemistry. This information
serves as a valuable resource for further research into the synthesis, biological activity, and
potential therapeutic applications of Kadcoccitane H and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Biomimetic syntheses of kadcoccitane H and kadcotrione C methyl ester - PMC
[pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic data (NMR, HRMS) of Kadcoccitane H].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15241563#spectroscopic-data-nmr-hrms-of-
kadcoccitane-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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